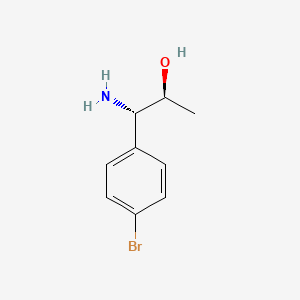

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL

Description

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a bromine-substituted phenyl group at the 4-position. The bromine atom enhances electron-withdrawing properties, influencing reactivity and molecular interactions.

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(4-bromophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1 |

InChI Key |

RTRKBXOMILNDHA-IMTBSYHQSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=C(C=C1)Br)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Br)N)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Catalytic Allylboration and Mizoroki–Heck Reaction

A one-pot catalytic enantioselective allylboration combined with Mizoroki–Heck reaction has been developed for related bromoaryl ketones, which can be adapted for the synthesis of the target compound. The process involves:

- Preparation of 2-bromoaryl ketones from 2-bromobenzaldehydes via Grignard addition and oxidation.

- Catalytic asymmetric allylboration using chiral ligands.

- Subsequent Mizoroki–Heck coupling to form chiral alcohols with high enantiomeric excess.

This method provides good yields and stereoselectivity, suitable for synthesizing chiral amino alcohols like (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Grignard addition | Isopropylmagnesium bromide, toluene, 0 °C | Secondary alcohol intermediate |

| 2. Oxidation | Manganese oxide or PDC/silica mixture | 2-Bromoaryl ketone |

| 3. Allylboration | Chiral allylborane, toluene, 35 °C, 5 days | Chiral alcohol intermediate |

| 4. Mizoroki–Heck coupling | Pd catalyst, K2CO3, hydrazine hydrate, 135 °C, 18 h | Chiral amino alcohol product |

Stereoselective Reduction of Keto Intermediates

A common approach involves the reduction of 1-(4-bromophenyl)propan-2-one derivatives to the corresponding amino alcohols using:

- Cerium(III) chloride heptahydrate (CeCl3·7H2O) and sodium borohydride (NaBH4) in methanol/dichloromethane at 0 °C.

- This method provides stereoselective reduction favoring the (1S,2S) configuration.

- The reaction is quenched with saturated ammonium chloride and purified by silica gel chromatography.

This approach yields the desired amino alcohol with high purity and good yield (~86%).

| Reagent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| CeCl3·7H2O + NaBH4 | Methanol / DCM (2:1) | 0 °C | 86 | Stereoselective reduction |

| Quenching agent | Saturated NH4Cl solution | Room temp | - | Reaction quenching |

| Purification | Silica gel chromatography | - | - | Petroleum ether : ethyl acetate |

Nucleophilic Substitution and Ring-Opening Reactions

In some synthetic routes, the amino alcohol is prepared by:

- Formation of epoxides (oxiranes) from α-benzotriazolyl ketones via Corey–Chaykovsky epoxidation.

- Ring opening of these epoxides with nucleophiles such as amines under basic conditions.

- This method is useful for introducing the amino group stereoselectively on the propanol backbone.

Although this method is more common for related compounds, it can be adapted for the 4-bromophenyl substituted amino alcohols.

One-Pot Multi-Step Catalytic Synthesis

A scalable one-pot method integrates:

- Allylboration of bromoaryl ketones.

- Subsequent palladium-catalyzed coupling.

- Use of hydrazine hydrate and base to facilitate the reaction cascade.

This approach minimizes purification steps and improves overall yield and stereoselectivity, suitable for producing chiral amino alcohols like (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Asymmetric allylboration + Mizoroki–Heck | Grignard reagent, Pd catalyst, chiral ligands | 50-80 | High (enantioselective) | One-pot, scalable, high purity | Long reaction times (days) |

| CeCl3·7H2O/NaBH4 Reduction | CeCl3·7H2O, NaBH4, MeOH/DCM, 0 °C | ~86 | High (diastereoselective) | Mild conditions, high yield | Requires careful temperature control |

| Epoxide ring-opening | Corey–Chaykovsky epoxidation, nucleophiles | Moderate | Moderate to high | Versatile for derivatives | Multi-step, intermediate isolation |

| One-pot catalytic multi-step | Pd catalyst, hydrazine, base, toluene, 135 °C | 60-85 | High | Efficient, fewer purifications | High temperature, specialized catalysts |

Research Findings and Optimization Notes

- Stereoselectivity is critically influenced by the choice of chiral ligands and reaction temperature in catalytic asymmetric methods.

- CeCl3·7H2O/NaBH4 reduction is favored for its operational simplicity and high diastereoselectivity in producing the (1S,2S) isomer.

- Monitoring by high-performance liquid chromatography (HPLC) and NMR spectroscopy is essential for confirming purity and stereochemical outcome.

- The use of palladium catalysts in one-pot methods enhances efficiency but requires careful control of reaction conditions to avoid side reactions.

- Solvent systems combining methanol, dichloromethane, and toluene are common to balance solubility and reaction rates.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a different functional group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL exhibits potential anticancer properties. It has been studied for its effects on human breast cancer cells, demonstrating significant cytotoxicity. This compound may act through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis .

Chiral Synthesis

The compound serves as a chiral building block in the synthesis of various pharmaceuticals. Its ability to participate in stereoselective reactions makes it valuable for creating enantiomerically pure compounds, which are crucial in drug development due to differing biological activities between enantiomers .

Organic Synthesis

Reagent in Chemical Reactions

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is utilized as a reagent in various organic reactions. For instance, it can be involved in the synthesis of β-amino alcohols via nucleophilic substitution reactions. Such reactions are essential for constructing complex molecules used in pharmaceuticals and agrochemicals .

Enzymatic Synthesis

The compound can also be employed in enzymatic processes for synthesizing chiral amines. This is particularly relevant in the context of green chemistry, where enzymatic methods provide more sustainable pathways for producing complex organic molecules with high specificity and yield .

Case Study 1: Anticancer Properties

A study investigating the effects of (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL on breast cancer cells revealed that this compound induces apoptosis through the activation of specific signaling pathways. The results suggest that further investigation into its mechanism of action could lead to new therapeutic strategies against cancer .

Case Study 2: Chiral Synthesis

In a synthetic chemistry study, (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL was used to synthesize several chiral β-amino alcohols. The reactions demonstrated high yields and selectivity, showcasing the compound's utility as a versatile chiral building block in pharmaceutical synthesis .

Summary Table of Applications

Mechanism of Action

The mechanism by which (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and function. The bromophenyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations, stereochemistry, and predicted properties:

Key Observations

Substituent Position and Stereochemistry: The 4-bromophenyl group in the target compound contrasts with analogs bearing substituents at the 3-position (e.g., 3-bromo-5-methylphenyl in ). Positional isomerism significantly impacts steric interactions and binding affinity. Stereochemical differences (e.g., (1S,2S) vs. For example, the (1S,2R) configuration in and may alter hydrogen-bonding networks .

Electron-Withdrawing Groups: Trifluoromethylthio () and trifluoromethyl () groups enhance metabolic stability and resistance to oxidation, critical for drug design .

Physical Properties :

- The 3-bromo-5-methylphenyl derivative () exhibits a higher predicted boiling point (359.7°C) than the furan-containing analog (237.8°C), likely due to increased molecular weight and van der Waals interactions .

- Lower molecular weight compounds like the 2-furyl analog (MW 141.17) may offer advantages in synthetic flexibility .

Research Implications and Limitations

- Pharmacological Potential: Brominated and fluorinated analogs are common in CNS drug candidates due to their ability to cross the blood-brain barrier. The target compound’s 4-bromophenyl group may offer unique advantages in this context.

- Data Gaps : Direct experimental data (e.g., melting points, biological activity) for the target compound and some analogs are unavailable in the provided evidence. Further studies are needed to correlate structural features with functional outcomes.

Biological Activity

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a brominated aromatic ring, and a secondary alcohol, which contribute to its diverse chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is . Its structure is characterized by:

- Amino Group : Facilitates hydrogen bonding with biological targets.

- Bromophenyl Group : Enhances hydrophobic interactions, potentially increasing binding affinity to receptors.

- Secondary Alcohol : May play a role in the compound's reactivity and solubility.

The biological activity of (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is primarily attributed to its ability to interact with various biological macromolecules. The mechanism includes:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.

- Hydrophobic Interactions : The bromophenyl moiety enhances binding affinity to lipid membranes or hydrophobic pockets within proteins.

Biological Activity Overview

Research indicates that (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL exhibits multiple biological activities:

Anticancer Activity

Studies have shown that compounds structurally similar to (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL exhibit significant anticancer properties. For instance:

- Cell Viability Assays : Compounds with similar brominated phenyl groups have demonstrated reduced viability in A549 lung cancer cells, suggesting potential anticancer activity through apoptosis induction or cell cycle arrest .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL | TBD | TBD |

| Compound 6 | 64 | A549 |

| Compound 7 | 61 | A549 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against multidrug-resistant strains of bacteria. For example:

- Staphylococcus aureus : Compounds with bromophenyl substitutions exhibited selective antimicrobial activity against resistant strains .

Case Studies

Several case studies highlight the biological activity of related compounds:

Case Study 1: Structure–Activity Relationship (SAR)

A study involving various derivatives of amino alcohols revealed that the presence of a bromine atom significantly enhanced the anticancer activity compared to non-brominated analogs. The SAR indicated that modifications in the phenyl ring could lead to variations in potency against different cancer cell lines .

Case Study 2: In Vivo Studies

In vivo studies on similar compounds have shown promising results in reducing tumor size in animal models. These studies emphasize the importance of further exploring (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL for its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.